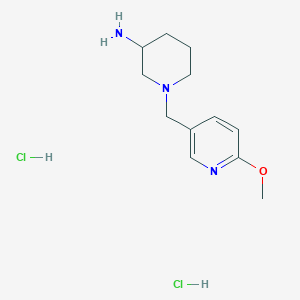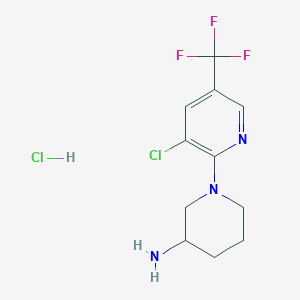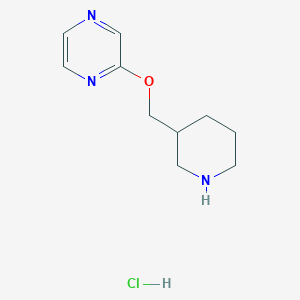
H2N-D-PRO-OME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H2N-D-PRO-OME is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the chiral center at the second carbon atom makes it an important molecule for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H2N-D-PRO-OME typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the pyrrolidine ring . Another approach involves the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. Methods such as flow microreactor systems have been developed for the efficient and sustainable production of this compound . These systems allow for precise control of reaction conditions, leading to improved yields and reduced waste.
化学反応の分析
Types of Reactions
H2N-D-PRO-OME undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
H2N-D-PRO-OME has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
作用機序
The mechanism of action of H2N-D-PRO-OME involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .
類似化合物との比較
Similar Compounds
Methyl 2-aminopyrrolidine-2-carboxylate: Similar structure but lacks the chiral center.
Ethyl (2R)-1-aminopyrrolidine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-1-aminopyrrolidine-2-carboxylate: Enantiomer of the compound with opposite stereochemistry at the chiral center.
Uniqueness
H2N-D-PRO-OME is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral center allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes .
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
methyl (2R)-1-aminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4,7H2,1H3/t5-/m1/s1 |
InChIキー |
GPTHYJZLMPEXPV-RXMQYKEDSA-N |
異性体SMILES |
COC(=O)[C@H]1CCCN1N |
正規SMILES |
COC(=O)C1CCCN1N |
配列 |
P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


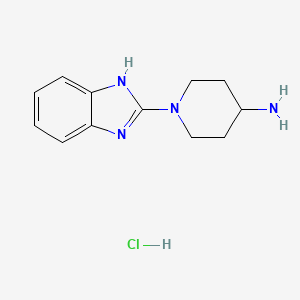
![1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol](/img/structure/B1500919.png)
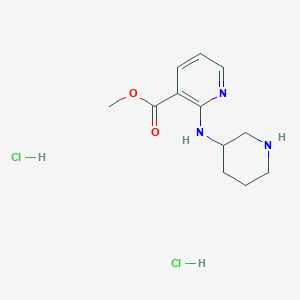
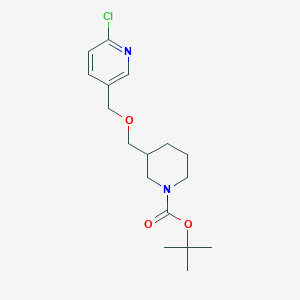
![2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride](/img/structure/B1500929.png)
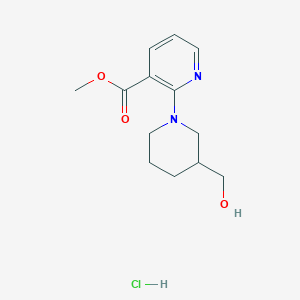
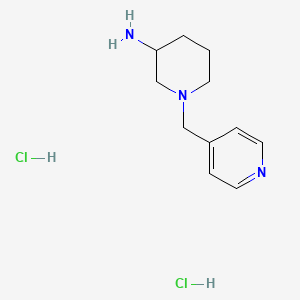

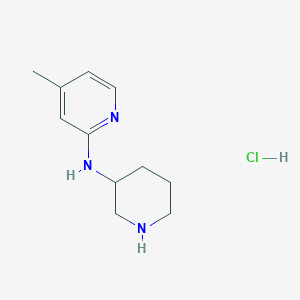
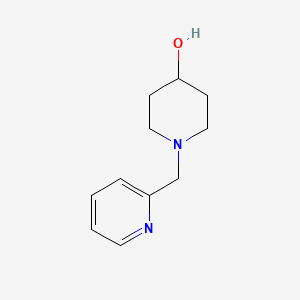
![3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500941.png)
